molecular formula C20H35NO2 B1337438 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- CAS No. 746594-44-5

1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-

Cat. No. B1337438
CAS RN: 746594-44-5
M. Wt: 321.5 g/mol
InChI Key: ZHIYCKDBZCXAQL-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- is a chemical compound with the molecular formula C21H37NO2 . It is also known by other names such as Fingolimod decyl homolog and Des (octyl)decyl fingolimod . It has a molecular weight of 335.5 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic pathway has been constructed for the production of 1,3-propanediol from glucose via the Krebs cycle intermediate malate . Another study reported the establishment of an artificial biosynthetic pathway for converting glucose to 2-Amino-1,3-propanediol in a metabolically engineered Escherichia coli .


Molecular Structure Analysis

The molecular structure of this compound includes a long nonylphenyl side chain attached to a central propanediol backbone . The InChI string representation of the molecule is InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-19-11-13-20 (14-12-19)15-16-21 (22,17-23)18-24/h11-14,23-24H,2-10,15-18,22H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.5 g/mol and a computed XLogP3-AA value of 5.2, indicating its lipophilicity . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 14 .

Scientific Research Applications

Multiple Sclerosis Treatment

Fingolimod nonyl homolog is an analog of fingolimod, a sphingosine-1-phosphate receptor modulator used in the treatment of relapsing-remitting multiple sclerosis (RRMS) . It has been applied to evaluate inter-individual differences in bioavailability and clinical responses .

Pharmacokinetics Analysis

A validated HPLC-MS/MS method has been developed for quantifying Fingolimod and its metabolites in human plasma, which is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion .

Impurity Profiling

Fingolimod nonyl homolog can be separated from related compounds using high-performance liquid chromatography, aiding in the identification and quantification of impurities in drug formulations .

Clinical Diagnostics

The analytical methods involving Fingolimod nonyl homolog can be applied to clinical diagnostics, particularly in monitoring drug levels in patients with RRMS to manage therapy effectively .

Therapeutic Drug Monitoring

The compound’s quantification in plasma is vital for therapeutic drug monitoring, ensuring that drug concentrations remain within a therapeutic range to optimize efficacy and minimize toxicity .

Molecular Pharmacology Research

Research into the molecular pharmacology of Fingolimod nonyl homolog contributes to understanding its mechanism of action, particularly in how it modulates sphingosine-1-phosphate receptors .

Novel Therapeutic Applications

Exploration of new therapeutic applications for Fingolimod nonyl homolog is ongoing, with potential implications in other autoimmune diseases and conditions beyond RRMS .

properties

IUPAC Name

2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23/h10-13,22-23H,2-9,14-17,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIYCKDBZCXAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445228
Record name 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-

CAS RN

746594-44-5
Record name Des(octyl)nonyl fingolimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746594445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(OCTYL)NONYL FINGOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5N3SI7GZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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